molecular formula C13H22ClNO B3085678 (Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride CAS No. 1158259-57-4

(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride

Cat. No. B3085678
CAS RN: 1158259-57-4
M. Wt: 243.77 g/mol
InChI Key: LYBCXQPCVYUSRA-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C13H22ClNO . It is a derivative of amine, which is a class of organic compounds that contain a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of “(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride” consists of a butan-2-yl group, a 4-ethoxyphenyl group, and a methylamine group . The presence of these groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The molecular weight of “(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride” is approximately 243.78 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

  • Chemical Reactions and Synthesis Techniques

    • A study outlined the reaction of certain amines with methyl esters leading to the formation of target amides and resistant butyl esters, indicating the potential for complex synthesis pathways involving similar amines (Novakov et al., 2017).
    • Research on the asymmetric synthesis of amines and alcohols like (S)-3-amino-4-methoxy-butan-1-ol suggests methods for preparing chiral amines, which could inform synthesis processes for related compounds (Mattei et al., 2011).
    • Investigations into the synthesis of vic-dioxime complexes provide insights into complex formation and structural characteristics of compounds involving similar amines (Canpolat & Kaya, 2005).
  • Biological and Pharmacological Applications

    • A study on novel tripodal compounds related to amines revealed cytotoxic properties against tumor cell lines, suggesting potential applications in cancer research and treatment (Kodadi et al., 2007).
    • The synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives and their antimicrobial activity indicates the potential medicinal applications of structurally similar compounds (Chaudhari, 2012).
    • Studies on the inhibition effects of Schiff's bases on mild steel corrosion suggest that similar amines could find applications in material science and corrosion prevention (Prabhu et al., 2008).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-4-11(3)14-10-12-6-8-13(9-7-12)15-5-2;/h6-9,11,14H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBCXQPCVYUSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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